

What are the physicochemical properties of allylanisole?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Allylanisole**

Cat. No.: **B13554440**

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **Allylanisole**

Introduction

Allylanisole, systematically known as 1-methoxy-4-(prop-2-en-1-yl)benzene, is a natural organic compound also recognized by synonyms such as estragole, p-allylanisole, and methyl chavicol.^{[1][2]} It is a phenylpropene, a class of organic compounds characterized by a benzene ring substituted with a three-carbon chain.^[1] Structurally, it consists of a benzene ring with a methoxy group and an allyl group.^[1] This compound is a primary constituent in the essential oils of various plants, including tarragon (where it comprises 60-75% of the oil), basil, fennel, anise, and pine oil.^{[1][3]} **Allylanisole** is widely utilized in the preparation of fragrances and as a flavoring agent in food products.^{[1][3][4]} Its isomeric form is anethole, with the distinction lying in the position of the double bond within the allyl group.^[1] This guide provides a comprehensive overview of its core physicochemical properties, experimental determination protocols, and spectroscopic data, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties of Allylanisole

The fundamental physicochemical characteristics of **allylanisole** are summarized in the table below. These properties are crucial for its handling, formulation, and application in various scientific and industrial contexts.

Property	Value	References
IUPAC Name	1-Methoxy-4-(prop-2-en-1-yl)benzene	[1]
Synonyms	4-Allylanisole, Estragole, p-Allylanisole, Methyl chavicol	[1] [5]
CAS Number	140-67-0	[4]
Molecular Formula	C ₁₀ H ₁₂ O	[1] [4]
Molecular Weight	148.20 g/mol	[4] [6]
Appearance	Colorless liquid; impure samples may appear yellow	[1] [7]
Odor	Anise-like, sweet, spicy, herbaceous	[3]
Boiling Point	215-216 °C (at 760 mmHg)	
Melting Point	No data available; exists as a liquid at room temperature	[7]
Density	0.965 g/mL at 25 °C	
Refractive Index (n ₂₀ /D)	1.521	
Flash Point	81 °C (177.8 °F) - closed cup	[7]
Solubility	Insoluble in water; Soluble in alcohol and chloroform	[2] [8] [9]
Vapor Pressure	0.05 mmHg	[2]

Experimental Protocols for Property Determination

The accurate determination of physicochemical properties is fundamental for the characterization of a chemical substance. Below are detailed methodologies for key experiments.

Boiling Point Determination via Simple Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A standard method for its determination is simple distillation.[10]

- Apparatus: A round-bottom flask, heating mantle, distillation head, thermometer, condenser, and receiving flask.
- Procedure:
 - Place a sample of **allylanisole** (e.g., 10-20 mL) into the round-bottom flask along with boiling chips to ensure smooth boiling.
 - Assemble the simple distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.[10]
 - Begin heating the flask gently.
 - Record the temperature when the vapor condensation ring passes the thermometer bulb and the first drop of distillate is collected.
 - The stable temperature reading observed throughout the distillation of the bulk of the liquid is recorded as the boiling point.[10]

Density Measurement

Density is the mass per unit volume of a substance.

- Apparatus: A pycnometer (specific gravity bottle) of a known volume and an analytical balance.
- Procedure:
 - Clean and dry the pycnometer and measure its empty mass.
 - Fill the pycnometer with distilled water at a specific temperature (e.g., 25 °C) and measure its mass to calculate the exact volume of the pycnometer.
 - Empty and dry the pycnometer, then fill it with **allylanisole** at the same temperature.

- Measure the mass of the pycnometer filled with **allylanisole**.
- Calculate the density by dividing the mass of the **allylanisole** by the volume of the pycnometer.

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance.

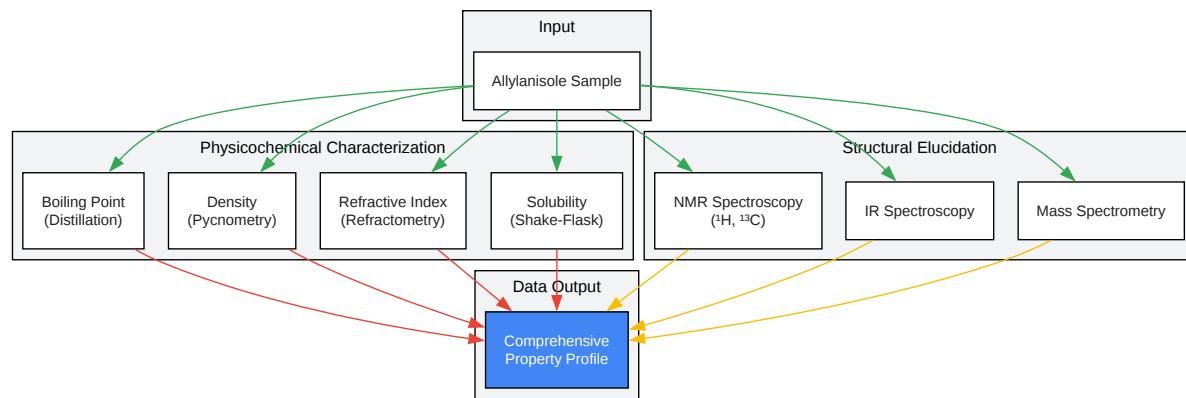
- Apparatus: An Abbe refractometer.
- Procedure:
 - Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).
 - Place a few drops of **allylanisole** onto the prism of the refractometer.
 - Close the prism and allow the temperature to equilibrate to 20 °C.
 - Adjust the instrument to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.
 - Read the refractive index value directly from the instrument's scale.

Solubility Determination (Shake-Flask Method)

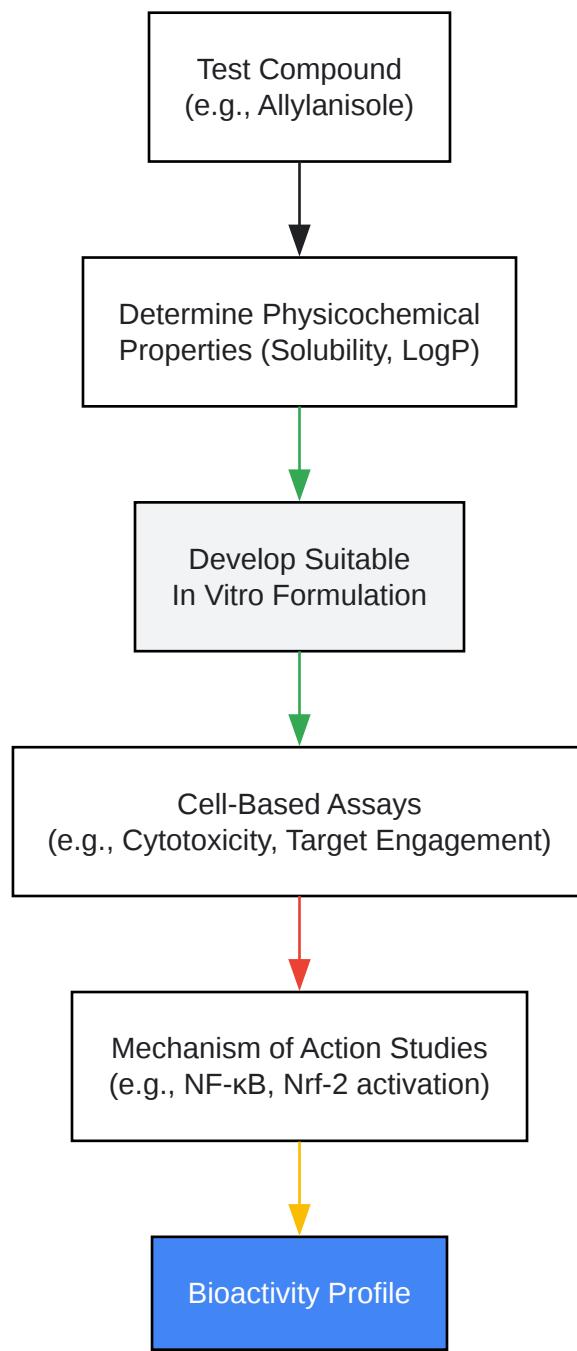
This method is commonly used to determine the water solubility of a substance.[\[11\]](#)

- Apparatus: A flask, shaker, centrifuge, and an analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).
- Procedure:
 - An excess amount of **allylanisole** is added to a known volume of water in a flask.
 - The flask is sealed and agitated in a mechanical shaker at a constant temperature until equilibrium is reached (this can take 24-48 hours).[\[11\]](#)

- The solution is then centrifuged to separate the undissolved liquid from the aqueous phase.[11]
- A sample of the aqueous phase is carefully removed and its concentration is determined using a suitable analytical technique.
- For solubility in organic solvents like ethanol, a qualitative assessment is often sufficient, observing for miscibility or the formation of a single phase.


Spectroscopic Data and Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of **allylanisole**.


- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Provides information on the number and types of protons. The spectrum of **allylanisole** shows distinct signals for the aromatic protons, the methoxy group protons (-OCH₃), and the protons of the allyl group (-CH₂-CH=CH₂).[12]
 - ^{13}C NMR: Reveals the number of different carbon environments in the molecule. The spectrum will show unique peaks for the methoxy carbon, the carbons in the allyl group, and the aromatic carbons.[12]
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.[13] The IR spectrum of **allylanisole** would exhibit characteristic absorption bands corresponding to C-H stretching in the aromatic ring and allyl group, C=C stretching of the alkene and aromatic ring, and C-O stretching of the ether linkage.[14][15]
- Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the molecule.[13] For **allylanisole**, the molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to its molecular weight (148.20).[14][15]

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate key experimental and logical workflows relevant to the analysis of **allylanisole**.

[Click to download full resolution via product page](#)

Workflow for Physicochemical and Structural Analysis.

[Click to download full resolution via product page](#)

Conceptual Workflow for Bioactivity Screening.

Safety Information

Allylanisole is classified as a combustible liquid and requires careful handling.[5][7] It is harmful if swallowed and can cause skin, eye, and respiratory tract irritation.[5][7] There are also warnings regarding potential genetic defects and suspicion of causing cancer,

necessitating the use of appropriate personal protective equipment (PPE), such as gloves and safety glasses, and handling in a well-ventilated area or fume hood.[5][16]

Conclusion

This technical guide has provided a detailed summary of the core physicochemical properties of **allylanisole**, along with standard experimental protocols for their determination. The data presented, including identification, physical constants, and spectroscopic characteristics, serve as a critical resource for researchers and professionals in chemistry and drug development. A thorough understanding of these properties is essential for the safe handling, quality control, and effective application of **allylanisole** in research and industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Estragole - Wikipedia [en.wikipedia.org]
- 2. Estragole | C10H12O | CID 8815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ESTRAGOLE - Ataman Kimya [atamanchemicals.com]
- 4. scbt.com [scbt.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. selleckchem.com [selleckchem.com]
- 7. fishersci.com [fishersci.com]
- 8. 4-Allylanisole, 98% | Fisher Scientific [fishersci.ca]
- 9. ESTRAGOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. books.rsc.org [books.rsc.org]
- 12. chemistry.utah.edu [chemistry.utah.edu]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 15. Estragole [webbook.nist.gov]
- 16. cpachem.com [cpachem.com]
- To cite this document: BenchChem. [What are the physicochemical properties of allylanisole?]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13554440#what-are-the-physicochemical-properties-of-allylanisole\]](https://www.benchchem.com/product/b13554440#what-are-the-physicochemical-properties-of-allylanisole)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com